molecular formula C17H24N2O2 B14646162 2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide CAS No. 52250-53-0

2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide

Katalognummer: B14646162
CAS-Nummer: 52250-53-0
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: NCRIPSDAPUGTIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Vorbereitungsmethoden

The synthesis of 2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method involves the reaction of tryptamine with various reagents to introduce the ethyl and hydroxy groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .

Analyse Chemischer Reaktionen

2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide can be compared with other indole derivatives, such as:

Eigenschaften

CAS-Nummer

52250-53-0

Molekularformel

C17H24N2O2

Molekulargewicht

288.4 g/mol

IUPAC-Name

2-ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide

InChI

InChI=1S/C17H24N2O2/c1-2-13(6-5-11-20)17(21)18-10-9-14-12-19-16-8-4-3-7-15(14)16/h3-4,7-8,12-13,19-20H,2,5-6,9-11H2,1H3,(H,18,21)

InChI-Schlüssel

NCRIPSDAPUGTIK-UHFFFAOYSA-N

Kanonische SMILES

CCC(CCCO)C(=O)NCCC1=CNC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.